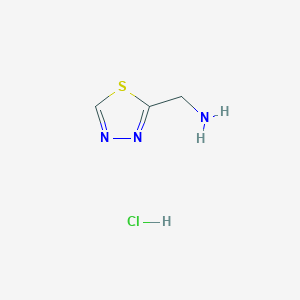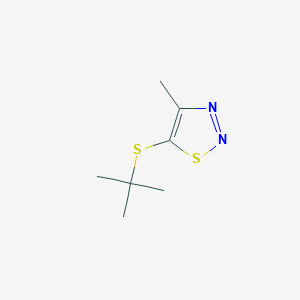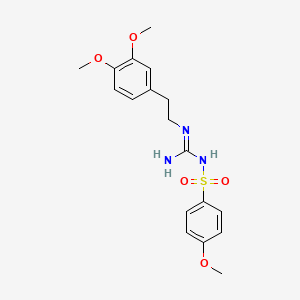
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, also known as (R)-3-((t-Boc)amino)-4-(3,4-difluorophenyl)butanoic acid, is a synthetic organic compound that has been used in a variety of laboratory experiments. It is a chiral carboxylic acid, which is a type of organic compound that contains a carboxyl group. This compound has been used in a number of scientific research applications, including as a reagent in organic synthesis and as a substrate for enzyme assays.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis processes, such as in the preparation of β-amino acid pharmacophores, highlighting its importance in the synthesis of pharmacologically active molecules. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands and rhodium catalysts results in amino esters with high enantiomeric excess, which are crucial for the development of enantiomerically pure pharmaceuticals (Kubryk & Hansen, 2006).
Chemical Synthesis Techniques
The compound is involved in chemical synthesis techniques, exemplified by its role in the facile synthesis and resolution of constrained cyclopropane analogues of phenylalanine. Such techniques are essential for producing optically pure compounds on a multigram scale, showcasing the compound's utility in the efficient preparation of stereoselectively significant molecules (Jiménez et al., 2001).
Solid-Phase Peptide Synthesis
It also finds application in solid-phase peptide synthesis (SPPS), where its derivatives serve as handles or linkers to facilitate the synthesis of C-terminal peptide amides under mild conditions. This demonstrates its versatility in peptide synthesis, allowing for the retention of sensitive functional groups and enhancing the purity of the synthesized peptides (Han et al., 1996).
Polymer Science
In the field of polymer science, derivatives of this compound contribute to the copolymerization of chiral amino acid-based acetylenes, influencing the helical conformation of copolymers. These findings underscore its significance in the development of polymers with unique chiroptical properties, which can be tailored for specific applications in materials science (Gao, Sanda, & Masuda, 2003).
Catalyst Development
Furthermore, the compound is instrumental in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This application showcases its role in catalysis and the synthesis of enantiomerically enriched products, critical for the pharmaceutical industry (Pastor, Vaestilae, & Adolfsson, 2003).
Propiedades
IUPAC Name |
(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBRONJONQTTA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)




![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)
![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)



